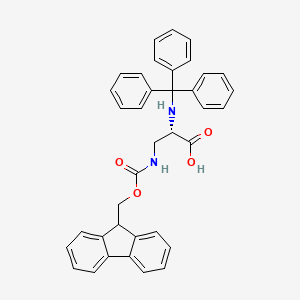

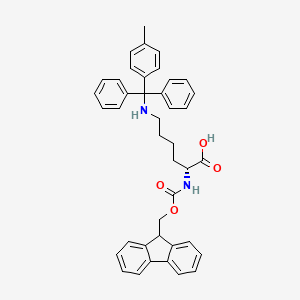

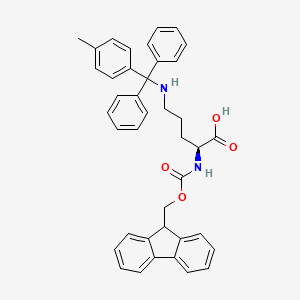

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610,78 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

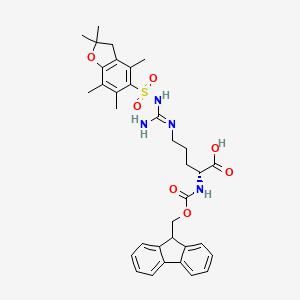

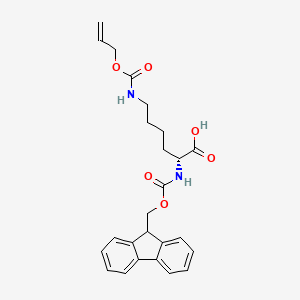

FMOC-ORN(MTT)-OH is widely used in Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is particularly useful when larger amounts of peptides are needed for studies such as biological tests, NMR structural research, or interaction studies between peptides with other molecules . The synthesis is especially useful when unnatural modifications or introduction of site-specific tags are required .

Cell Signaling Studies

Synthetic peptides, including those synthesized using FMOC-ORN(MTT)-OH, have been used in various studies related to cell signaling . These studies often involve the interaction of peptides with other molecules .

Development of Epitope-Specific Antibodies

FMOC-ORN(MTT)-OH is used in the development of epitope-specific antibodies . These antibodies are designed to bind to specific epitopes (parts of an antigen that are recognized by the immune system), which can be useful in various immunological applications .

Cell Biology Research

In the field of cell biology , FMOC-ORN(MTT)-OH is used to synthesize peptides that can be used in various research applications . This includes studies on cell growth, differentiation, and function .

Biomarker Discovery for Diseases

FMOC-ORN(MTT)-OH is used in the discovery of biomarkers for diseases . Synthetic peptides can be used to identify and validate new biomarkers, which can aid in the diagnosis and treatment of various diseases .

Fabrication of Functional Materials

FMOC-ORN(MTT)-OH is used in the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to the self-assembly of these molecules . This property is exploited in the development of materials with unique and tunable morphologies .

Drug Delivery Systems

The self-assembling properties of FMOC-ORN(MTT)-OH make it useful in the development of drug delivery systems . These systems can be designed to deliver drugs to specific parts of the body, improving the efficacy and reducing the side effects of the drugs .

Therapeutic and Antibiotic Properties

FMOC-ORN(MTT)-OH has potential applications in the development of therapeutics and antibiotics . The self-assembled structures formed by this compound can exhibit bioactive properties, making them potential candidates for the development of new therapeutic agents .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYSGISHZIBOJC-QNGWXLTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.